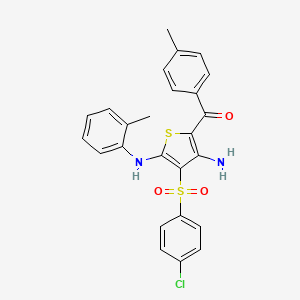

3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine

Description

3-(4-Chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N²-(2-methylphenyl)thiophene-2,4-diamine is a thiophene-2,4-diamine derivative with a complex substitution pattern. Its structure includes:

- Position 3: A 4-chlorobenzenesulfonyl group (–SO₂–C₆H₄Cl), introducing electron-withdrawing effects.

- Position 5: A 4-methylbenzoyl moiety (–CO–C₆H₄CH₃), contributing moderate lipophilicity.

- N²-Position: A 2-methylphenyl substituent (–NH–C₆H₄CH₃), adding steric bulk.

Synonymous identifiers include ZINC2699225 and CAS 866865-89-6 .

Properties

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-7-9-17(10-8-15)22(29)23-21(27)24(33(30,31)19-13-11-18(26)12-14-19)25(32-23)28-20-6-4-3-5-16(20)2/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCYAUORKWGFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and tolyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from -78°C to 150°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its various functional groups could interact with biological targets, making it a candidate for drug development. Research might focus on its activity against specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in signaling or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following thiophene-2,4-diamine derivatives are structurally related and highlight key substitutions influencing physicochemical and biological properties:

Table 1: Structural Comparison of Thiophene-2,4-diamine Derivatives

Key Substituent Effects

a. Sulfonyl Group Variations

- Methoxy Analogs () : The 4-methoxybenzenesulfonyl group introduces electron-donating effects, improving polar solubility and hydrogen-bonding capacity.

b. Benzoyl/Carbonyl Group Modifications

- 4-Methylbenzoyl (Target) : Moderately lipophilic, balancing solubility and membrane permeability.

- 4-Fluorobenzoyl () : Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets.

c. N² Substituent Diversity

- 2-Methylphenyl (Target) : Ortho-methyl group introduces steric hindrance, possibly affecting target engagement.

- 2-Fluorophenyl () : Fluorine’s small size and electronegativity optimize electronic interactions without significant steric effects.

- 2,4-Dimethylphenyl () : Increased bulk may enhance selectivity but reduce solubility.

Implications of Structural Differences

Physicochemical Properties

Pharmacological Potential

While biological activity data are absent in the evidence, structural trends suggest:

- Target Compound : May exhibit enhanced metabolic stability due to chloro and methyl groups but could face solubility challenges.

- Benzodioxole Analog () : The dioxole ring might confer resistance to oxidative metabolism, extending half-life.

- Fluorinated Analog () : Fluorine’s electronegativity could improve target affinity in enzyme-binding sites.

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a member of the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

- Core Structure : Thiophene ring with various substituents.

- Substituents :

- 4-chlorobenzenesulfonyl group

- 4-methylbenzoyl group

- N2-(2-methylphenyl) moiety

- Molecular Formula : C19H19ClN2O2S

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Core Ring | Thiophene |

| Sulfonyl Group | 4-Chlorobenzenesulfonyl |

| Benzoyl Group | 4-Methylbenzoyl |

| Amine Group | N2-(2-Methylphenyl) |

Research indicates that compounds similar to the target compound often act as allosteric enhancers of G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor. This interaction leads to enhanced signaling pathways that can modulate various physiological processes.

Allosteric Enhancement

- Binding Affinity : Compounds with similar structures have shown significant binding affinity to the A1 receptor, enhancing the effects of endogenous adenosine.

- cAMP Modulation : These compounds can influence cyclic adenosine monophosphate (cAMP) levels, thereby affecting cellular responses.

Structure-Activity Relationship (SAR)

The modification of substituents on the thiophene ring significantly impacts biological activity. For instance, the introduction of electron-withdrawing groups (like chlorine) at specific positions has been shown to enhance receptor binding and functional activity.

Table 2: SAR Analysis of Related Compounds

| Compound | Substituent | Binding Affinity (IC50) | Activity Type |

|---|---|---|---|

| Compound A | 4-Chloro | 6.1 μM | Allosteric Enhancer |

| Compound B | 4-Methyl | 8.1 μM | Weak Inhibitor |

| Compound C | No Substituent | >50 μM | Inactive |

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of related thiophene derivatives, noting that certain structural modifications led to significant reductions in inflammation markers in vitro and in vivo. The results indicated that compounds with sulfonamide functionalities exhibited enhanced anti-inflammatory effects comparable to established glucocorticoids.

Key Findings:

- In Vitro Assays : Demonstrated reduced production of pro-inflammatory cytokines.

- In Vivo Models : Showed decreased swelling in animal models treated with the compound.

Study on A1 Adenosine Receptor Modulation

Another study focused on evaluating the allosteric enhancement properties of thiophene derivatives at the A1 adenosine receptor. The results highlighted that specific substitutions could significantly increase binding affinity and functional response.

Results Summary:

- High Affinity Compounds : Derivatives with a 4-chlorophenyl group were identified as having the highest binding affinity.

- Functional Studies : Enhanced cAMP production was observed in cells treated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.